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molecular formula C7H5N3O2 B1367026 3-Methyl-5-nitropicolinonitrile CAS No. 65169-63-3

3-Methyl-5-nitropicolinonitrile

Cat. No. B1367026
M. Wt: 163.13 g/mol
InChI Key: KMSQJNWARXZFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141578B2

Procedure details

2-Cyano-3-methyl-5-nitropyridine (0.2 g, 1.23 mmol) was dissolved in 6 mL of 90% ethanol and calcium chloride (0.07g, 0.64 mmol) was added followed by iron powder (0.62g, 11.1 mmol, 325 Mesh). The heterogeneous mixture was stirred for one h. The mixture was filtered though Celite and concentrated to give compound 772B (0.13g, 81%) as a light-brown solid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step Two
Name
Quantity
0.62 g
Type
catalyst
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:8]([CH3:9])=[CH:7][C:6]([N+:10]([O-])=O)=[CH:5][N:4]=1)#[N:2].[Cl-].[Ca+2].[Cl-]>C(O)C.[Fe]>[NH2:10][C:6]1[CH:7]=[C:8]([CH3:9])[C:3]([C:1]#[N:2])=[N:4][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(#N)C1=NC=C(C=C1C)[N+](=O)[O-]
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.07 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Three
Name
Quantity
0.62 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
The heterogeneous mixture was stirred for one h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered though Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C(C(=NC1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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